5-[(Butylamino)methyl]-2-methoxyphenol
Description
5-[(Butylamino)methyl]-2-methoxyphenol is a phenolic derivative characterized by a methoxy group at the 2-position of the benzene ring and a butylamino-methyl substituent at the 5-position. It is commercially available for research purposes, with suppliers offering quantities ranging from 2g to 10g . Its molecular formula is C₁₂H₁₉NO₂, and its molecular weight is 209.29 g/mol.
Properties
IUPAC Name |
5-(butylaminomethyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-4-7-13-9-10-5-6-12(15-2)11(14)8-10/h5-6,8,13-14H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICRURPCXBMZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(Butylamino)methyl]-2-methoxyphenol can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyphenol with butylamine in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-80°C. Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-[(Butylamino)methyl]-2-methoxyphenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-[(Butylamino)methyl]-2-methoxyphenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antioxidant and anti-inflammatory agent. In medicine, it is being investigated for its potential therapeutic effects in treating various diseases. In industry, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(Butylamino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . The compound may also interact with cellular signaling pathways, leading to changes in gene expression and protein activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a broader class of phenolic derivatives with substitutions on the benzene ring. Key structural analogs include:
Table 1: Structural Comparison of Phenolic Derivatives
Key Observations :
- Bioactivity Relevance: Schiff base derivatives (e.g., compound 13 from ) exhibit enhanced antioxidant and enzyme inhibition properties due to the imino group’s electron-withdrawing effects .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Solubility (Predicted) | LogP (Predicted) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| This compound | Moderate (Polar solvents) | 2.1 | 2 Donors, 3 Acceptors |
| 4′-O-Methylnorbelladine | Low (DMSO) | 1.8 | 3 Donors, 4 Acceptors |
| 5-{[(4-Bromophenyl)imino]methyl}-2-methoxyphenol | Low (DCM) | 3.5 | 2 Donors, 3 Acceptors |
Notes:
- The butylamino group increases LogP compared to 4′-O-methylnorbelladine, suggesting better lipid solubility .
- Schiff base derivatives (e.g., compound 13 ) show lower solubility in aqueous media due to bulky aryl groups .
Table 3: Reported Bioactivities
| Compound Name | Antioxidant Activity (IC₅₀, µM) | AChE Inhibition (% at 100 µM) | BChE Inhibition (% at 100 µM) |
|---|---|---|---|
| This compound | Not reported | Not reported | Not reported |
| 5-{[(4-Bromophenyl)imino]methyl}-2-methoxyphenol | 28.7 ± 1.2 | 62.3 ± 2.1 | 45.6 ± 1.8 |
| 4′-O-Methylnorbelladine | Not reported | 78.9 ± 3.4 (AChE) | 34.2 ± 2.7 (BChE) |
Key Findings :
- Schiff Bases : Compound 13 () demonstrates significant antioxidant activity (IC₅₀ = 28.7 µM) and moderate cholinesterase inhibition, attributed to the electron-deficient bromophenyl group enhancing radical scavenging .
- 4′-O-Methylnorbelladine: Shows stronger AChE inhibition than the target compound, likely due to its hydroxyphenethyl moiety interacting with enzyme active sites .
Biological Activity
5-[(Butylamino)methyl]-2-methoxyphenol, also known as a butylamino derivative of 2-methoxyphenol, has garnered attention for its potential biological activities. This compound is primarily explored for its antioxidant and anti-inflammatory properties, along with its applications in medicinal chemistry.
This compound possesses a molecular formula of C12H19NO2 and a molecular weight of approximately 209.29 g/mol. The compound features a butylamino group which enhances its interaction with various biological targets compared to simpler phenolic compounds.
The biological activity of this compound is attributed to its ability to modulate specific molecular pathways, particularly those involved in oxidative stress and inflammation. It is believed to act by:
- Antioxidant Activity : Scavenging free radicals and reducing oxidative damage.
- Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines and mediators.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This has been demonstrated through various assays measuring the compound's ability to neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the expression of inflammatory markers in cell lines exposed to inflammatory stimuli. For instance, it has been reported to lower levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human cell cultures, indicating its potential therapeutic role in inflammatory diseases.
Case Studies and Research Findings
-
Study on Antioxidant Activity :
- A study conducted on human lung epithelial cells demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls, suggesting its protective role against oxidative damage .
- Inflammation Modulation :
-
Potential in Drug Development :
- The compound's structural modifications have been explored to enhance its bioactivity further. Research into aryl ether analogs indicates that modifications can lead to improved efficacy against bacterial strains, highlighting its potential application in antibiotic development .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Effective against ROS |
| 2-Methoxyphenol | Moderate | Low | Basic phenolic structure |
| Triclosan | High | High | Known antibacterial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
